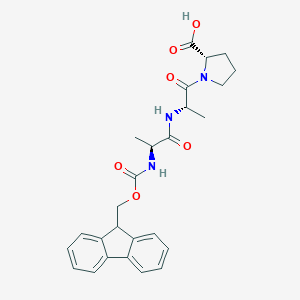![molecular formula C12H11N5 B184422 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- CAS No. 723740-97-4](/img/structure/B184422.png)
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound exhibits potential as a pharmacological agent, and its synthesis, mechanism of action, and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the inhibition of DNA synthesis and cell proliferation. This compound targets the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA. By inhibiting this enzyme, 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- disrupts the cell cycle and induces apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. It also exhibits antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- in lab experiments include its potent antitumor activity and its ability to inhibit DNA synthesis and cell proliferation. However, this compound has been shown to exhibit toxicity in some cell lines, and further studies are needed to fully understand its advantages and limitations for lab experiments.
Direcciones Futuras
There are several future directions for the study of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-. One direction is to study its potential as a pharmacological agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its mechanism of action in more detail and to identify potential targets for drug development. Additionally, further studies are needed to fully understand its toxicity and to develop strategies to mitigate its adverse effects.
Métodos De Síntesis
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, and the final product is obtained by recrystallization.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- has been extensively studied for its potential as a pharmacological agent. This compound exhibits potent antitumor activity, and its mechanism of action has been studied in various cancer cell lines. It has also been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
723740-97-4 |
|---|---|
Nombre del producto |
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)- |
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
5,7-dimethyl-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C12H11N5/c1-8-6-9(2)17-11(15-16-12(17)14-8)10-4-3-5-13-7-10/h3-7H,1-2H3 |
Clave InChI |
FJMMWAWEKZGYCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
SMILES canónico |
CC1=CC(=NC2=NN=C(N12)C3=CN=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



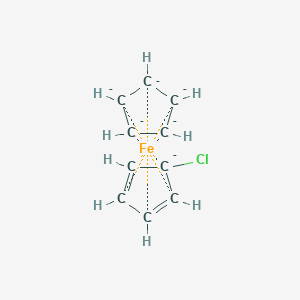
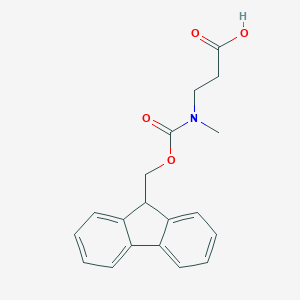
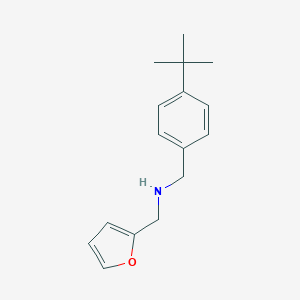

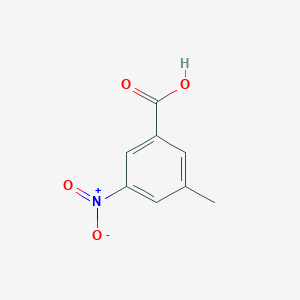
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
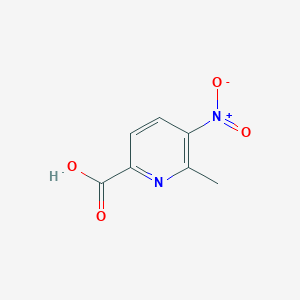
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
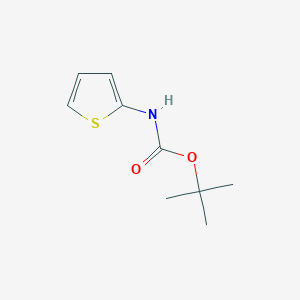
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
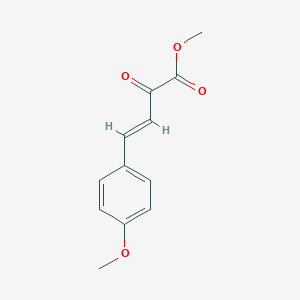
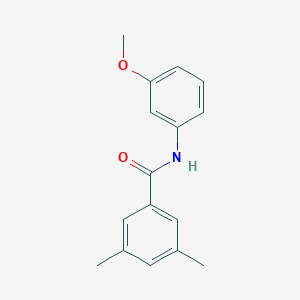
![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
